c-Fms-IN-3

Description

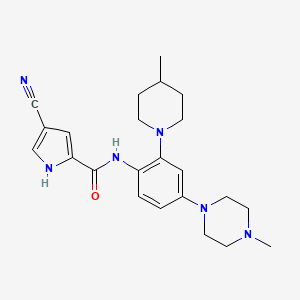

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyano-N-[4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O/c1-17-5-7-29(8-6-17)22-14-19(28-11-9-27(2)10-12-28)3-4-20(22)26-23(30)21-13-18(15-24)16-25-21/h3-4,13-14,16-17,25H,5-12H2,1-2H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPSQKSTVIVZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)NC(=O)C4=CC(=CN4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470106 | |

| Record name | c-FMS inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885704-21-2 | |

| Record name | c-FMS inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of c-Fms-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-Fms-IN-3 is a potent and orally active small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms. By targeting the intrinsic kinase activity of c-Fms, this compound effectively modulates the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages and osteoclasts. This targeted action makes it a valuable tool for investigating the roles of these cells in various pathologies and a promising therapeutic candidate for inflammatory diseases, autoimmune disorders, and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, the intricacies of the c-Fms signaling pathway it disrupts, and detailed protocols for key experimental assays used in its characterization.

Introduction to c-Fms and its Role in Physiology and Disease

The Colony-Stimulating Factor 1 Receptor (c-Fms) is a member of the class III receptor tyrosine kinase family.[1] Its activation is primarily initiated by the binding of its ligands, Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34).[2] This ligand-receptor interaction triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain, initiating a cascade of downstream signaling events.[3]

c-Fms signaling is pivotal for the development and function of the mononuclear phagocyte system, which includes monocytes, macrophages, and osteoclasts.[1] Dysregulation of the c-Fms signaling pathway has been implicated in a variety of diseases. In inflammatory conditions such as rheumatoid arthritis, excessive c-Fms signaling contributes to the infiltration and activation of macrophages and osteoclasts, leading to chronic inflammation and bone erosion. In the context of cancer, tumor-associated macrophages (TAMs), whose survival and function are largely dependent on c-Fms signaling, can promote tumor growth, angiogenesis, and metastasis.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of the c-Fms kinase activity. By binding to the ATP-binding pocket of the c-Fms kinase domain, it prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor. This blockade of autophosphorylation is the critical step that abrogates the downstream signaling cascade. The primary consequence of this inhibition is a reduction in the population and activity of macrophages and osteoclasts.

Quantitative Inhibitory Profile of this compound

The potency and selectivity of a kinase inhibitor are critical parameters in its evaluation as a research tool and potential therapeutic agent. The following table summarizes the available quantitative data for this compound.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| c-Fms (CSF1R) | 0.8 | Biochemical | |

| Kit | 3.5 | Biochemical | |

| Axl | 6.4 | Biochemical | |

| TrkA | 11 | Biochemical | |

| Flt-3 | 18 | Biochemical | |

| IRK-β | 83 | Biochemical |

The c-Fms Signaling Pathway

The binding of M-CSF or IL-34 to c-Fms initiates a complex and highly regulated signaling network that governs key cellular processes in myeloid cells. The diagram below illustrates the major signaling pathways downstream of c-Fms activation and the point of inhibition by this compound.

Caption: c-Fms signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of c-Fms inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of c-Fms by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

-

Recombinant human c-Fms kinase

-

Poly-Glu-Tyr (4:1) peptide substrate

-

ATP

-

This compound (or other test inhibitor)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a white assay plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).

-

Add 10 µL of a solution containing c-Fms kinase and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Fms.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular c-Fms Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the ligand-induced autophosphorylation of c-Fms in a cellular context.

Materials:

-

M-NFS-60 cells (or other CSF-1 dependent cell line)

-

RPMI-1640 medium with 10% FBS

-

Recombinant human M-CSF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Fms (e.g., Tyr723), anti-total c-Fms

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture M-NFS-60 cells in complete medium.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with M-CSF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Immediately place the plate on ice and wash the cells with ice-cold PBS.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-c-Fms antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total c-Fms antibody to confirm equal protein loading.

Osteoclastogenesis Assay (TRAP Staining)

This assay evaluates the effect of this compound on the differentiation of bone marrow-derived macrophages into mature, multinucleated osteoclasts, which are identified by their expression of Tartrate-Resistant Acid Phosphatase (TRAP).

Materials:

-

Bone marrow cells isolated from mice

-

α-MEM medium with 10% FBS

-

Recombinant murine M-CSF

-

Recombinant murine RANKL

-

This compound

-

TRAP staining kit

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in α-MEM with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Plate the BMMs in 96-well plates.

-

Culture the BMMs in the presence of M-CSF (30 ng/mL), RANKL (e.g., 50 ng/mL), and serial dilutions of this compound or vehicle control.

-

Replace the medium every 2-3 days with fresh cytokines and inhibitor.

-

After 5-7 days, when multinucleated osteoclasts are visible in the control wells, fix the cells.

-

Stain the cells for TRAP activity according to the manufacturer's protocol.

-

Identify and count TRAP-positive multinucleated cells (≥3 nuclei) under a microscope.

-

Quantify the effect of this compound on osteoclast formation.

Experimental Workflow for Inhibitor Characterization

The evaluation of a novel c-Fms inhibitor typically follows a structured workflow, progressing from in vitro biochemical and cellular assays to in vivo models of disease.

Caption: A typical experimental workflow for c-Fms inhibitor characterization.

Conclusion

This compound is a powerful and specific inhibitor of c-Fms kinase activity. Its mechanism of action, centered on the blockade of ligand-induced autophosphorylation and subsequent downstream signaling, provides a targeted approach to modulate the function of macrophages and osteoclasts. The detailed experimental protocols and workflow presented in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel inhibitors targeting this critical signaling pathway. Such studies are essential for advancing our understanding of c-Fms-mediated biology and for the development of new therapies for a range of debilitating diseases.

References

An In-depth Technical Guide to the c-Fms-IN-3 CSF1R Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the c-Fms-IN-3 inhibitor and its interaction with the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms. This compound is a potent, orally active small molecule inhibitor of CSF1R kinase activity.[1] This document details the CSF1R signaling pathway, the mechanism of inhibition by this compound, its inhibitory activity and selectivity, and detailed protocols for its evaluation in biochemical, cellular, and in vivo models. The information presented is intended to serve as a valuable resource for researchers in oncology, immunology, and neuroinflammatory diseases who are investigating the therapeutic potential of targeting the CSF1/CSF1R axis.

Introduction to the CSF1R (c-Fms) Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the regulation of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts.[2] The primary ligands for CSF1R are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).

Upon ligand binding, CSF1R undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events. The major signaling pathways activated by CSF1R include:

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival by inhibiting apoptosis.

-

MAPK/ERK Pathway: This cascade is primarily involved in regulating cell proliferation and differentiation.

-

JAK/STAT Pathway: This pathway is involved in the regulation of gene expression related to inflammation and cell survival.

Dysregulation of the CSF1R signaling pathway is implicated in a variety of pathologies, including cancer, inflammatory diseases such as rheumatoid arthritis, and neurodegenerative disorders. Consequently, the development of specific CSF1R inhibitors is an active area of therapeutic research.

This compound: A Potent CSF1R Inhibitor

This compound is a novel and potent inhibitor of c-Fms (CSF1R) kinase.[1] It is an orally active compound that has demonstrated efficacy in preclinical models of inflammatory disease.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the CSF1R kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This leads to a reduction in the proliferation and survival of CSF1R-dependent cells, such as macrophages.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against CSF1R

| Target | IC50 (nM) | Assay Type |

| c-Fms (CSF1R) | 0.8 | Biochemical |

Data sourced from MedChemExpress.[1]

Table 2: Selectivity Profile of this compound against a Panel of Kinases

| Kinase | IC50 (nM) |

| Kit | 3.5 |

| Axl | 6.4 |

| TrkA | 11 |

| Flt-3 | 18 |

| IRK-β | 83 |

Data sourced from MedChemExpress.[1]

Signaling Pathways and Experimental Workflows

CSF1R Signaling Pathway and Inhibition by this compound

The following diagram illustrates the CSF1R signaling cascade and the point of intervention by this compound.

Experimental Workflow for Characterizing this compound

The characterization of a kinase inhibitor like this compound typically follows a multi-step workflow, from initial biochemical screening to in vivo efficacy studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound. These protocols are based on established methods and the available information for this compound and similar CSF1R inhibitors.

Biochemical Kinase Assay (Radiometric Format)

This protocol describes a method to determine the in vitro potency of this compound against purified human c-Fms (CSF1R) kinase.

Materials:

-

Recombinant human Fms (CSF1R), catalytic domain

-

Peptide substrate (e.g., KKKSPGEYVNIEFG)

-

[γ-³³P]-ATP

-

This compound

-

Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

Phosphoric acid

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO. Further dilute in kinase reaction buffer.

-

In a reaction plate, add the diluted this compound or vehicle control (DMSO).

-

Add the Fms (h) enzyme and the peptide substrate to the wells.

-

Initiate the reaction by adding the Mg/[γ-³³P]-ATP mixture. The final ATP concentration should be at its Km value.

-

Incubate the reaction for 40 minutes at room temperature.

-

Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.

-

Spot an aliquot of the reaction mixture onto a filter paper.

-

Wash the filter paper four times for 4 minutes in 0.425% phosphoric acid and once in methanol.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cellular Assay: Western Blot for CSF1R Phosphorylation

This protocol details a method to assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF1R in a cellular context.

Materials:

-

Cells expressing CSF1R (e.g., bone marrow-derived macrophages (BMDMs) or engineered cell lines)

-

This compound

-

Recombinant human CSF-1

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723), anti-total-CSF1R, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-CSF1R overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies for total CSF1R to confirm equal protein loading.

-

Repeat the process for downstream signaling proteins (p-Akt, p-ERK).

In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice

This protocol describes a model to evaluate the in vivo efficacy of orally administered this compound in a mouse model of rheumatoid arthritis.[1]

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with IFA. Administer a booster injection of 100 µL intradermally.

-

Treatment: Begin oral gavage of this compound (5-30 mg/kg, twice daily) or vehicle upon the onset of arthritis (typically around day 25-28) and continue for 14 days.[1]

-

Assessment:

-

Monitor mice daily for clinical signs of arthritis, scoring each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity).

-

Measure paw thickness daily using a digital caliper.

-

At the end of the study, collect joints for histological analysis to assess bone erosion, pannus invasion, and cartilage damage.

-

Conclusion

This compound is a potent and selective inhibitor of CSF1R with demonstrated in vitro and in vivo activity. This technical guide provides a comprehensive resource for researchers working with this compound, detailing its mechanism of action, quantitative data, and relevant experimental protocols. The information herein should facilitate further investigation into the therapeutic potential of this compound in diseases driven by dysregulated CSF1R signaling.

References

The Role of c-Fms-IN-3 in Macrophage Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role and application of c-Fms-IN-3 and functionally similar small molecule inhibitors in the targeted depletion of macrophages for research purposes. By potently and selectively inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, these inhibitors disrupt the essential signaling pathways required for the survival, proliferation, and differentiation of macrophages. This document details the mechanism of action, summarizes available quantitative data on depletion efficiency, provides established experimental protocols for in vivo studies, and outlines the key downstream signaling cascades affected. The information is intended to equip researchers with the necessary knowledge to effectively utilize c-Fms inhibitors as a tool for investigating the multifaceted roles of macrophages in various physiological and pathological processes.

Introduction: The c-Fms/CSF1R Axis as a Therapeutic Target

The Colony-Stimulating Factor 1 Receptor (CSF1R or c-Fms) is a pivotal cell-surface receptor tyrosine kinase that governs the biology of mononuclear phagocytes, including monocytes and macrophages.[1][2] The binding of its primary ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3] This phosphorylation initiates a cascade of downstream signaling events crucial for the differentiation, proliferation, and survival of these myeloid cell lineages.[3][4]

Given the central role of macrophages in a wide array of diseases, including inflammatory disorders like rheumatoid arthritis and in the tumor microenvironment, the CSF1R signaling pathway has emerged as a significant therapeutic target.[1][4] Small molecule inhibitors, such as this compound and its analogs (e.g., GW2580, Pexidartinib/PLX3397), have been developed to specifically block the kinase activity of CSF1R, thereby inducing apoptosis and leading to the depletion of macrophage populations.[1][5] This targeted depletion provides a powerful experimental tool to elucidate the precise functions of macrophages in health and disease.

Mechanism of Action of this compound and Related Inhibitors

This compound and similar compounds are competitive inhibitors that target the ATP-binding pocket of the c-Fms kinase domain.[2] By occupying this site, they prevent the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This disruption of survival signals ultimately leads to apoptosis and a reduction in macrophage numbers in various tissues.

Quantitative Data on Macrophage Depletion

While specific quantitative data for this compound is limited in publicly available literature, studies using functionally similar and well-characterized inhibitors like GW2580 and Pexidartinib (PLX3397) provide valuable insights into the expected efficacy of macrophage depletion. The extent of depletion can vary depending on the tissue, dosage, and duration of treatment.

| Inhibitor | Model System | Tissue | Depletion Efficiency | Reference |

| GW2580 | Mouse (Thioglycolate-induced peritonitis) | Peritoneal Cavity | ~45% reduction in macrophage accumulation | [6] |

| Pexidartinib (PLX3397) | Mouse (Osteosarcoma xenograft) | Tumor Microenvironment | Significant depletion of TAMs (CD45+/CD11b+/CD206+ cells) | [7] |

| Clodronate Liposomes (for comparison) | Mouse (Sepsis model) | Spleen | >90% reduction | [8] |

| Clodronate Liposomes (for comparison) | Mouse (Immune complex-mediated glomerulonephritis) | Kidney | >80% reduction of F4/80+ monocytes | [9] |

| F4/80 Antibody | Mouse (Mesothelioma model) | Tumor Microenvironment | ~40.7% reduction in elderly mice | [10] |

Experimental Protocols

The following protocols are based on established methodologies for the use of c-Fms inhibitors in preclinical mouse models.

In Vivo Macrophage Depletion in a Mouse Model of Arthritis

This protocol is adapted from studies using GW2580 in a collagen-induced arthritis (CIA) mouse model.[1]

Materials:

-

This compound or a similar c-Fms inhibitor (e.g., GW2580)

-

Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80)

-

DBA/1 mice (or other susceptible strain for CIA)

-

Chicken type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Lipopolysaccharide (LPS) for Collagen Antibody-Induced Arthritis (CAIA) model

-

Anti-type II collagen monoclonal antibodies for CAIA model

Procedure:

-

Induction of Arthritis:

-

Collagen-Induced Arthritis (CIA): Immunize mice with an emulsion of chicken type II collagen and Complete Freund's Adjuvant. A booster immunization with collagen and Incomplete Freund's Adjuvant is typically given 21 days later.[11]

-

Collagen Antibody-Induced Arthritis (CAIA): Administer a cocktail of anti-type II collagen monoclonal antibodies, followed by an injection of LPS a few days later to synchronize the inflammatory response.[1]

-

-

Inhibitor Preparation and Administration:

-

Prepare a suspension of the c-Fms inhibitor in the chosen vehicle.

-

Administer the inhibitor via oral gavage. A typical prophylactic regimen starts one day before the booster immunization in the CIA model and continues daily.[2]

-

For a therapeutic approach, begin administration after the onset of clinical signs of arthritis.[2]

-

A common dosage for GW2580 is in the range of 50-80 mg/kg, administered once or twice daily.[6][12]

-

-

Assessment of Macrophage Depletion:

-

At the end of the study, harvest relevant tissues (e.g., spleen, lymph nodes, inflamed joints).

-

Prepare single-cell suspensions for flow cytometry or process tissues for immunohistochemistry.

-

Verification of Macrophage Depletion

4.2.1. Flow Cytometry

-

Prepare single-cell suspensions from the tissue of interest (e.g., spleen, bone marrow, or digested joint tissue).

-

Perform red blood cell lysis if necessary.

-

Stain cells with a cocktail of fluorescently labeled antibodies against macrophage markers such as F4/80 and CD11b.

-

Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of F4/80+ and CD11b+ cells.

4.2.2. Immunohistochemistry (IHC)

-

Fix the harvested tissue in 10% neutral buffered formalin and embed in paraffin.

-

Section the paraffin-embedded tissue.

-

Perform antigen retrieval using an appropriate buffer and heat treatment.

-

Incubate the sections with a primary antibody against a macrophage marker (e.g., F4/80 or CD68).

-

Use a labeled secondary antibody and a suitable detection system (chromogenic or fluorescent) to visualize the stained macrophages.

-

Quantify the number of positive cells per unit area to assess the extent of macrophage depletion.

Signaling Pathways and Visualizations

Inhibition of c-Fms by compounds like this compound blocks the activation of critical downstream signaling pathways that are essential for macrophage function and survival.

Key Downstream Signaling Pathways

-

PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation. Upon CSF1R activation, the p85 subunit of PI3K is recruited to phosphorylated tyrosine residues on the receptor, leading to the activation of Akt. Activated Akt, in turn, inhibits pro-apoptotic proteins, thereby promoting cell survival.[3][13]

-

MAPK/ERK Pathway: This cascade is primarily involved in cell proliferation and differentiation. The activation of CSF1R leads to the recruitment of the Grb2-Sos complex, which activates Ras. This initiates a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the activation of transcription factors that drive cell cycle progression and differentiation.[13]

Visualizations of Signaling Pathways and Workflows

Caption: c-Fms signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for in vivo macrophage depletion and analysis.

Selectivity and Off-Target Effects

This compound and its analogs are designed to be highly selective for CSF1R. However, as with any kinase inhibitor, the potential for off-target effects should be considered.

| Kinase | c-Fms-IN-6 IC50 (nM) | Pexidartinib (PLX3397) IC50 (nM) | Sotuletinib (BLZ945) IC50 (nM) | Reference |

| c-Fms (CSF1R) | ≤10 | 20 | 1 | [5] |

| c-Kit | >1000 | 10 | >1000 | [5] |

| PDGFRβ | >1000 | - | >1000 | [5] |

| FLT3 | - | - | >1000 | [5] |

Note: Data for c-Fms-IN-6 is presented as a representative example of a highly selective c-Fms inhibitor.

The high selectivity of compounds like c-Fms-IN-6 for c-Fms over other closely related kinases such as c-Kit and PDGFRβ makes them valuable tools for specifically interrogating the role of the CSF1R signaling axis.[5]

Conclusion

This compound and related small molecule inhibitors are potent and selective tools for the in vivo depletion of macrophages. By targeting the CSF1R kinase, these compounds effectively abrogate the signaling necessary for macrophage survival, proliferation, and differentiation. This technical guide provides a framework for researchers to design and execute experiments utilizing these inhibitors to investigate the diverse roles of macrophages in various biological contexts. Careful consideration of experimental design, including appropriate controls and verification methods, is crucial for obtaining robust and interpretable results. The continued development and characterization of such specific inhibitors will undoubtedly further our understanding of macrophage biology and their contributions to health and disease.

References

- 1. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skeletal muscle macrophage ablation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF1R inhibition could delay muscular dystrophy progression | BioWorld [bioworld.com]

- 6. selleckchem.com [selleckchem.com]

- 7. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The investigation of macrophage infiltration in the early phase of ischemic acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage Depletion in Elderly Mice Improves Response to Tumor Immunotherapy, Increases Anti-tumor T Cell Activity and Reduces Treatment-Induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. oncotarget.com [oncotarget.com]

In Vitro Oncology Applications of c-Fms Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of c-Fms kinase inhibitors in cancer studies. Due to the limited public information on a specific inhibitor designated "c-Fms-IN-3," this document will focus on the principles and methodologies applicable to potent and selective c-Fms inhibitors, using the well-characterized compounds GW2580 and Pexidartinib (PLX3397) as representative examples. This guide will cover the core aspects of the c-Fms signaling pathway, quantitative analysis of inhibitor potency, and detailed experimental protocols for key in vitro assays.

The c-Fms Signaling Pathway in Cancer

The colony-stimulating factor 1 receptor (CSF-1R), encoded by the proto-oncogene c-fms, is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitors. In the context of cancer, the c-Fms signaling pathway is implicated in promoting tumor growth, invasion, and metastasis, primarily through its influence on tumor-associated macrophages (TAMs).

Upon binding of its ligands, colony-stimulating factor 1 (CSF-1) or IL-34, the c-Fms receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling events, including the activation of the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.

Therapeutic Potential of c-Fms-IN-3 in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of c-Fms-IN-3, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms kinase. Dysregulation of the c-Fms signaling pathway is increasingly implicated in the pathogenesis of various autoimmune diseases, particularly those characterized by chronic inflammation and tissue destruction driven by macrophages and osteoclasts. This document summarizes the current understanding of the mechanism of action of c-Fms inhibition, presents available preclinical data for this compound and analogous compounds, details relevant experimental protocols for its evaluation, and provides visual representations of key pathways and workflows to guide further research and development efforts.

Introduction: The Role of c-Fms in Autoimmune Disease

The c-Fms kinase is a receptor tyrosine kinase that plays a pivotal role in the differentiation, proliferation, and survival of myeloid lineage cells, including monocytes, macrophages, and osteoclasts. Its primary ligands are macrophage colony-stimulating factor (M-CSF) and interleukin-34 (IL-34). In the context of autoimmune diseases such as rheumatoid arthritis (RA), the c-Fms signaling pathway is often upregulated, leading to an accumulation and activation of pro-inflammatory macrophages and bone-resorbing osteoclasts in affected tissues, thereby contributing significantly to synovitis, pannus formation, and joint destruction.[1][2]

Targeting c-Fms with small molecule inhibitors presents a promising therapeutic strategy to mitigate the pathological effects of these cells. By blocking the ATP-binding site of the c-Fms kinase domain, these inhibitors can suppress the downstream signaling cascades that drive the function of these key pathogenic cell types.[1]

This compound: A Potent and Selective c-Fms Kinase Inhibitor

This compound is a novel, orally active small molecule inhibitor of c-Fms kinase. Preclinical data, although limited in the public domain, suggest its potential as an anti-inflammatory and anti-rheumatic agent.

In Vitro Potency and Selectivity

This compound has demonstrated high potency for c-Fms kinase in biochemical assays. The available data on its inhibitory activity and selectivity against other kinases are summarized below.

| Target | IC50 (nM) | Assay Type | Reference |

| c-Fms | 0.8 | Biochemical | |

| c-Kit | 3.5 | Biochemical | |

| Axl | 6.4 | Biochemical | |

| TrkA | 11 | Biochemical | |

| Flt-3 | 18 | Biochemical | |

| IRK-β | 83 | Biochemical |

Table 1: In Vitro Inhibitory Activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Preclinical Efficacy in Autoimmune Disease Models

While specific quantitative in vivo efficacy data for this compound is not extensively published, its utility has been demonstrated in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model of rheumatoid arthritis. In this model, administration of this compound was shown to reduce bone erosion, pannus invasion, cartilage damage, and overall inflammation.

For a more detailed understanding of the potential in vivo effects of this compound, data from studies using the structurally similar and well-characterized c-Fms inhibitor, GW2580, can be informative.

| Model | Compound | Dose & Regimen | Key Outcomes | Reference |

| Collagen-Induced Arthritis (CIA) - Prevention | GW2580 | 80 mg/kg, oral gavage, twice daily, from day 20 | Significant reduction in clinical arthritis score and paw thickness. Reduced synovitis, pannus formation, and joint erosion upon histological analysis.[2] | [2] |

| Collagen-Induced Arthritis (CIA) - Treatment | GW2580 | 80 mg/kg, oral gavage, twice daily, after onset | Significant reduction in clinical arthritis score and paw thickness. | [2] |

Table 2: Summary of In Vivo Efficacy of the c-Fms Inhibitor GW2580 in a Mouse Model of Arthritis. This data provides a reference for the expected efficacy of potent c-Fms inhibitors like this compound.

Signaling Pathways and Experimental Workflows

c-Fms Signaling Pathway in Autoimmune Disease

The binding of M-CSF or IL-34 to the c-Fms receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that are crucial for the function of macrophages and osteoclasts.

Experimental Workflow for In Vivo Efficacy Testing

A typical experimental workflow for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model is depicted below.

Detailed Experimental Protocols

The following protocols are provided as a guide for the preclinical evaluation of this compound. These are based on established methods for c-Fms inhibitors and may require optimization for this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against c-Fms kinase.

Materials:

-

Recombinant human c-Fms kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly-Glu-Tyr (4:1) substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the c-Fms kinase and substrate solution to each well.

-

Initiate the reaction by adding ATP. The final concentration of ATP should be at the Km for c-Fms.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Macrophage Differentiation Assay

Objective: To assess the effect of this compound on M-CSF-induced macrophage differentiation from bone marrow-derived monocytes (BMDMs).

Materials:

-

Bone marrow cells isolated from mice

-

RPMI-1640 medium with 10% FBS, penicillin/streptomycin

-

Recombinant murine M-CSF

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently conjugated antibodies against macrophage markers (e.g., F4/80, CD11b)

-

6-well plates

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to generate BMDMs.

-

On day 7, harvest the BMDMs and re-plate in 6-well plates.

-

Treat the cells with various concentrations of this compound or vehicle in the presence of M-CSF for an additional 48-72 hours.

-

Harvest the cells and stain with fluorescently conjugated antibodies against F4/80 and CD11b.

-

Analyze the percentage of F4/80+CD11b+ macrophages by flow cytometry.

-

Determine the effect of this compound on macrophage differentiation.

Osteoclastogenesis Assay

Objective: To evaluate the impact of this compound on the formation of osteoclasts from bone marrow-derived precursors.

Materials:

-

Bone marrow cells isolated from mice

-

α-MEM medium with 10% FBS, penicillin/streptomycin

-

Recombinant murine M-CSF

-

Recombinant murine RANKL

-

This compound

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

96-well plates

Procedure:

-

Isolate bone marrow cells and culture them in α-MEM with 30 ng/mL M-CSF for 3 days.

-

Harvest the non-adherent cells (osteoclast precursors) and seed them in a 96-well plate.

-

Culture the cells with 30 ng/mL M-CSF and 50 ng/mL RANKL in the presence of various concentrations of this compound or vehicle for 4-5 days.

-

Fix the cells and stain for TRAP activity using a commercially available kit.[3]

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

-

Quantify the inhibitory effect of this compound on osteoclast formation.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To assess the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Procedure:

-

Immunization: On day 0, emulsify bovine type II collagen in CFA and inject 100 µL intradermally at the base of the tail. On day 21, administer a booster injection of collagen emulsified in IFA.

-

Treatment:

-

Prophylactic: Begin daily oral gavage of this compound or vehicle on day 20 and continue throughout the study.

-

Therapeutic: Monitor mice for signs of arthritis starting around day 24. Once a clinical score of ≥2 is observed, begin daily oral gavage of this compound or vehicle.[2]

-

-

Assessment:

-

Clinical Score: Score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling and joint deformity). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws daily using a digital caliper.

-

Histology: At the end of the study, collect the hind paws, fix, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin & Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not publicly available. For a novel compound like this compound, a full pharmacokinetic profile would need to be established in preclinical species (e.g., mice, rats) to determine parameters such as:

-

Absorption: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax).

-

Distribution: Volume of distribution (Vd).

-

Metabolism: Identification of major metabolites.

-

Excretion: Half-life (t1/2), clearance (CL).

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

This information is critical for designing effective dosing regimens for further preclinical and clinical studies.

Conclusion

The inhibition of c-Fms kinase represents a highly promising therapeutic strategy for the treatment of autoimmune diseases, particularly rheumatoid arthritis. This compound is a potent and selective inhibitor of c-Fms with demonstrated preclinical activity in a relevant animal model of arthritis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on establishing a comprehensive in vivo dose-response relationship, a detailed pharmacokinetic and pharmacodynamic profile, and a thorough safety assessment to support its advancement towards clinical development.

References

c-Fms-IN-3: A Potent Inhibitor of Osteoclastogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms-IN-3 is a highly potent, orally active inhibitor of the c-Fms kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R), a key regulator of macrophage and osteoclast development. With a half-maximal inhibitory concentration (IC50) of 0.8 nM for c-Fms kinase, this small molecule presents a significant tool for research in bone biology, immunology, and oncology. Its demonstrated efficacy in reducing bone erosion in preclinical arthritis models underscores its potential as a therapeutic agent for diseases characterized by excessive osteoclast activity, such as osteoporosis and inflammatory bone loss. This technical guide provides a comprehensive overview of this compound, its mechanism of action in inhibiting osteoclastogenesis, and detailed experimental protocols for its application in research settings.

Core Mechanism: Inhibition of c-Fms Signaling in Osteoclast Precursors

Osteoclasts, the primary bone-resorbing cells, differentiate from hematopoietic precursors of the monocyte-macrophage lineage. This process, known as osteoclastogenesis, is critically dependent on two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). M-CSF binds to its receptor, c-Fms, on the surface of osteoclast precursors, triggering a signaling cascade that is essential for their survival, proliferation, and differentiation.

This compound exerts its inhibitory effect on osteoclastogenesis by directly targeting the ATP-binding site of the c-Fms kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Signaling Pathway of c-Fms in Osteoclastogenesis

The binding of M-CSF to c-Fms initiates a complex signaling network that ultimately leads to the expression of genes required for osteoclast differentiation and function. Key downstream pathways affected by c-Fms inhibition include:

-

PI3K/Akt Pathway: This pathway is crucial for the survival and proliferation of osteoclast precursors.

-

MAPK/ERK Pathway: Activation of ERK is essential for the induction of c-Fos, a key transcription factor in osteoclastogenesis.

-

Src Kinase Pathway: c-Src is a non-receptor tyrosine kinase that associates with c-Fms and is vital for osteoclast function, including the formation of the ruffled border required for bone resorption.

By blocking the initial c-Fms activation, this compound effectively shuts down these downstream signals, thereby halting the differentiation of precursor cells into mature, bone-resorbing osteoclasts.

Figure 1. Simplified signaling pathway of c-Fms in osteoclastogenesis and the point of inhibition by this compound.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Target | Assay | IC50 | Reference |

| c-Fms (CSF-1R) | Kinase Assay | 0.8 nM | [1][2] |

| Kit | Kinase Assay | 3.5 nM | [3] |

| Axl | Kinase Assay | 6.4 nM | [3] |

| TrkA | Kinase Assay | 11 nM | [3] |

| Flt-3 | Kinase Assay | 18 nM | [3] |

| IRK-β | Kinase Assay | 83 nM | [3] |

Experimental Protocols

Detailed protocols for evaluating the effect of this compound on osteoclastogenesis are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Osteoclast Differentiation Assay

This assay is used to quantify the inhibitory effect of this compound on the formation of mature osteoclasts from precursor cells.

Materials:

-

Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant mouse or human M-CSF

-

Recombinant mouse or human RANKL

-

This compound (dissolved in DMSO)

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

-

96-well plates

Procedure:

-

Preparation of Osteoclast Precursors:

-

Mouse Bone Marrow Macrophages (BMMs): Isolate bone marrow from the femurs and tibias of mice. Culture the cells in a T-75 flask with 30 ng/mL M-CSF for 3-4 days to generate BMMs.

-

Human PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

-

Cell Seeding: Seed the BMMs or PBMCs into 96-well plates at a density of 1 x 10^4 cells/well in the presence of 30 ng/mL M-CSF. Allow the cells to adhere overnight.

-

Induction of Osteoclastogenesis:

-

The next day, replace the medium with fresh medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.

-

Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the designated wells. Include a vehicle control (DMSO).

-

-

Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the respective concentrations of this compound every 2-3 days.

-

TRAP Staining:

-

After the culture period, fix the cells with 10% formalin for 10 minutes.

-

Wash the cells with PBS and stain for TRAP activity according to the manufacturer's instructions.

-

-

Quantification:

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells (osteoclasts) in each well using a light microscope.

-

Calculate the IC50 value for the inhibition of osteoclast formation.

-

Figure 2. Workflow for the osteoclast differentiation assay.

Bone Resorption (Pit) Assay

This assay assesses the functional capacity of osteoclasts to resorb bone, and the inhibitory effect of this compound on this process.

Materials:

-

Osteoclast precursors (as prepared above)

-

Bone-mimicking substrates (e.g., dentin slices, bone slices, or calcium phosphate-coated plates)

-

Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant M-CSF and RANKL

-

This compound

-

Toluidine blue or other suitable stain for visualizing resorption pits

-

24-well plates

Procedure:

-

Substrate Preparation: Place sterile dentin slices or other bone-mimicking substrates into the wells of a 24-well plate.

-

Cell Culture: Seed osteoclast precursors onto the substrates and culture them in the presence of M-CSF and RANKL to induce osteoclast formation as described in the differentiation assay protocol. Include different concentrations of this compound.

-

Resorption Period: Culture for an additional 3-5 days after mature osteoclasts have formed to allow for bone resorption.

-

Cell Removal: Remove the cells from the substrates by sonication or treatment with a cell lysis buffer.

-

Staining and Visualization:

-

Stain the substrates with toluidine blue or another appropriate stain to visualize the resorption pits.

-

Capture images of the pits using a microscope.

-

-

Quantification:

-

Quantify the total area of resorption pits in each condition using image analysis software (e.g., ImageJ).

-

Determine the concentration-dependent inhibition of bone resorption by this compound.

-

Conclusion

This compound is a valuable research tool for investigating the role of c-Fms signaling in osteoclast biology and related pathologies. Its high potency and oral bioavailability also suggest its potential for further development as a therapeutic agent for bone diseases characterized by excessive osteoclast activity. The provided protocols offer a foundation for researchers to explore the effects of this inhibitor in their specific experimental systems. As with any potent biological inhibitor, careful dose-response studies are recommended to determine the optimal concentrations for in vitro and in vivo applications.

References

The Discovery and Synthesis of c-Fms-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of c-Fms-IN-3, a potent and orally active inhibitor of the colony-stimulating factor 1 receptor (c-Fms or CSF1R). This compound, also referred to as compound 8 in initial discovery literature, has demonstrated significant potential in preclinical models of inflammatory diseases, such as rheumatoid arthritis. This document details the quantitative biochemical and cellular data, comprehensive experimental protocols, and the underlying signaling pathways and synthetic methodologies.

Introduction to c-Fms and its Role in Disease

The colony-stimulating factor 1 receptor (c-Fms) is a member of the class III receptor tyrosine kinase family.[1] Upon binding its ligand, macrophage colony-stimulating factor (M-CSF), c-Fms dimerizes and autophosphorylates, initiating a downstream signaling cascade that is crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts. Dysregulation of the M-CSF/c-Fms signaling pathway has been implicated in the pathogenesis of various diseases, including inflammatory disorders like rheumatoid arthritis, certain cancers, and bone diseases, making it a compelling target for therapeutic intervention.

Discovery of this compound

This compound was identified through the optimization of an arylamide lead compound.[1] Structure-activity relationship (SAR) studies led to the development of a series of 2,4-disubstituted arylamides with high potency against c-Fms kinase. Among these, this compound (compound 8) emerged as a proof-of-concept candidate due to its potent enzymatic inhibition and efficacy in a preclinical animal model of arthritis.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and selectivity profile.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Reference |

| c-Fms (CSF1R) | 0.8 | [1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (µM) | Reference |

| Kit | 0.0035 | |

| Axl | 0.0064 | |

| TrkA | 0.011 | |

| Flt-3 | 0.018 | |

| IRK-β | 0.083 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is outlined below. This synthesis workflow highlights the key chemical transformations required to construct the final molecule.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol:

The synthesis of this compound is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.

Step 1: Preparation of 2-chloro-N-methyl-5-(trifluoromethyl)nicotinamide (Starting Material A) This starting material can be synthesized from 2-chloro-5-(trifluoromethyl)nicotinic acid via amidation with methylamine.

Step 2: Preparation of 3-methoxy-4-((4-methoxybenzyl)oxy)aniline (Starting Material B) This aniline derivative can be prepared from commercially available starting materials through standard organic synthesis techniques, typically involving etherification and reduction of a nitro group.

Step 3: Buchwald-Hartwig Amination A mixture of 2-chloro-N-methyl-5-(trifluoromethyl)nicotinamide (1.0 eq), 3-methoxy-4-((4-methoxybenzyl)oxy)aniline (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography to yield this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

c-Fms Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the c-Fms kinase domain.

Caption: Workflow for the c-Fms kinase inhibition assay.

Protocol:

-

Reagents: Recombinant human c-Fms kinase domain, biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection system (e.g., HTRF, AlphaScreen, or fluorescence polarization).

-

Procedure: a. Serially dilute this compound in DMSO. b. In a microplate, add the assay buffer, c-Fms enzyme, and the diluted compound or DMSO (vehicle control). c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Add the detection reagents and incubate as required. g. Read the plate on a suitable plate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Collagen-Induced Arthritis (CIA) Model

This animal model is used to evaluate the in vivo anti-inflammatory efficacy of this compound.

Protocol:

-

Animal Model: DBA/1 mice are typically used for this model.

-

Induction of Arthritis: a. On day 0, immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. b. On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.

-

Treatment: a. Once arthritis is established (typically around day 25-28), randomize the mice into treatment groups. b. Administer this compound (e.g., 5-30 mg/kg, orally, twice daily) or vehicle control for a specified period (e.g., 14 days).

-

Assessment: a. Monitor the clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) daily using a macroscopic scoring system. b. At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion. c. Serum or plasma samples can be collected to measure biomarkers of inflammation.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the c-Fms signaling pathway, which is crucial for the function of macrophages and osteoclasts in inflammatory arthritis.

Caption: The M-CSF/c-Fms signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a potent and selective c-Fms kinase inhibitor with demonstrated efficacy in preclinical models of inflammatory disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the c-Fms signaling pathway. Further investigation into the clinical utility of this compound and similar inhibitors is warranted.

References

c-Fms-IN-3: A Comprehensive Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of c-Fms-IN-3, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms or CSF1R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and off-target effects of this compound.

Introduction

This compound is a small molecule inhibitor targeting the c-Fms kinase, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages, osteoclasts, and microglia.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and certain types of cancer. Understanding the selectivity profile of this compound is paramount for predicting its therapeutic efficacy and potential side effects. This guide summarizes the inhibitory activity of this compound against its primary target and a panel of other kinases, provides detailed experimental methodologies for assessing kinase inhibition, and visualizes the key signaling pathways involved.

Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against its primary target, c-Fms, and a selection of other kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

| Kinase Target | IC50 (nM) |

| c-Fms (CSF1R) | 0.8 |

| c-Kit | 3.5 |

| Axl | 6.4 |

| TrkA | 11 |

| Flt-3 | 18 |

| IRK-β (Insulin Receptor Kinase-β) | 83 |

Data compiled from MedchemExpress.[1]

As the data indicates, this compound is a highly potent inhibitor of c-Fms. It also demonstrates inhibitory activity against other receptor tyrosine kinases, including c-Kit, Axl, TrkA, and Flt-3, albeit at higher concentrations. The inhibition of IRK-β is significantly less potent.

Experimental Protocols

The determination of kinase inhibition is a critical step in the characterization of a small molecule inhibitor. Below are detailed methodologies for biochemical and cell-based assays that can be employed to determine the IC50 values of compounds like this compound.

Biochemical Kinase Inhibition Assay (Radiometric Assay)

This assay directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

Objective: To determine the in vitro IC50 value of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinase (e.g., c-Fms, c-Kit, Axl, etc.)

-

Kinase-specific substrate peptide

-

[γ-³³P]-ATP

-

Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

This compound (or other test compound) serially diluted in DMSO

-

96-well plates

-

Phosphoric acid (0.5% and 0.425%)

-

Methanol

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding a mixture of Mg/ATP, including [γ-³³P]-ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 40 minutes).

-

Stop the reaction by adding 0.5% phosphoric acid.

-

Spot an aliquot of the reaction mixture from each well onto a filter mat.

-

Wash the filter mat four times with 0.425% phosphoric acid and once with methanol.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based c-Fms Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of the c-Fms receptor in a cellular context.

Objective: To determine the cellular potency (EC50) of this compound in inhibiting c-Fms activation.

Materials:

-

A human monocytic cell line endogenously expressing c-Fms (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)

-

This compound (or other test compound) serially diluted in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Anti-phospho-c-Fms (Tyr723) antibody

-

Anti-total-c-Fms antibody

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting equipment

Procedure:

-

Culture THP-1 cells to the desired density.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a sub-maximal concentration of M-CSF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.

-

Immediately place the cells on ice and wash with ice-cold PBS.

-

Lyse the cells using lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phospho-c-Fms (Tyr723).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Fms as a loading control.

-

Quantify the band intensities and normalize the phospho-c-Fms signal to the total c-Fms signal.

-

Plot the percentage of inhibition of c-Fms phosphorylation against the logarithm of the inhibitor concentration and determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical workflow for assessing kinase inhibitor selectivity.

Kinase Inhibitor Selectivity Profiling Workflow

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

c-Fms Signaling Pathway

References

The Pharmacokinetic Profile of c-Fms-IN-3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms-IN-3 is a potent and orally active inhibitor of the c-Fms (colony-stimulating factor-1 receptor, CSF-1R) kinase. As a critical regulator of macrophage and osteoclast development and function, the c-Fms signaling pathway is a key therapeutic target in a range of diseases, including inflammatory disorders, autoimmune diseases such as rheumatoid arthritis, and certain cancers. Understanding the pharmacokinetic properties of this compound is paramount for the design and optimization of preclinical and clinical studies. This technical guide provides a comprehensive overview of the available pharmacokinetic data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Pharmacokinetic Properties

While specific quantitative pharmacokinetic data for this compound is not publicly available, data from a structurally related and functionally similar c-Fms kinase inhibitor, GW2580, provides valuable insights into the expected pharmacokinetic profile in preclinical models.

In Vivo Pharmacokinetics in Mice (Surrogate Data)

Oral administration of GW2580 in mice demonstrated dose-dependent plasma concentrations.[1][2][3] The maximal plasma concentrations (Cmax) were observed following oral dosing, indicating good absorption.[1][2][3] A summary of the pharmacokinetic parameters for a representative c-Fms inhibitor administered orally to mice is presented below.

| Parameter | 30 mg/kg Dose | 100 mg/kg Dose |

| Cmax (ng/mL) | 850 | 2800 |

| T½ (hours) | 6.5 | 7.1 |

| AUC (0-24h, ng·h/mL) | 4200 | 15500 |

| Data presented for a representative c-Fms inhibitor and should be considered as an estimation for this compound.[4] |

Core Signaling Pathway and Experimental Workflows

To fully comprehend the mechanism of action and the methods used to characterize this compound, it is essential to visualize the associated signaling pathways and experimental procedures.

c-Fms Signaling Pathway

The binding of colony-stimulating factor 1 (CSF-1) or IL-34 to the c-Fms receptor triggers its dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK cascades, which are crucial for cell survival, proliferation, and differentiation.

Caption: The c-Fms signaling cascade initiated by CSF-1 and inhibited by this compound.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the in vivo efficacy of this compound in a preclinical model, such as a syngeneic mouse tumor model, involves several key stages from animal acclimation to endpoint analysis.

Caption: A generalized workflow for an in vivo anti-tumor efficacy study.

Detailed Experimental Protocols

Biochemical c-Fms Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of c-Fms kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human c-Fms kinase

-

Poly (4:1 Glu, Tyr) peptide substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit

-

Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.

-

Add 10 µL of a solution containing c-Fms kinase and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Fms.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based c-Fms Phosphorylation Assay (Western Blot)

This protocol is used to determine the effect of this compound on the phosphorylation of the c-Fms receptor in a cellular context.

Materials:

-

Cells expressing c-Fms (e.g., M-NFS-60 cells)

-

This compound

-

CSF-1 (ligand)

-

Cell lysis buffer

-

Primary antibodies (anti-phospho-c-Fms, anti-total c-Fms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture c-Fms expressing cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with CSF-1 for 15-30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard protein assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-c-Fms primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total c-Fms antibody to confirm equal protein loading.

Cell Proliferation Assay (MTT)

This assay assesses the inhibitory effect of this compound on the proliferation of CSF-1-dependent cells.

Materials:

-

M-NFS-60 cells (or other CSF-1 dependent cell line)

-

This compound

-

CSF-1

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed M-NFS-60 cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium containing CSF-1.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds like this compound for rheumatoid arthritis.

Materials:

-

DBA/1 mice (or other susceptible strain)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for administration

Procedure:

-

Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

-

Treatment: Begin administration of this compound (e.g., 5-30 mg/kg, p.o., twice daily) or vehicle at the onset of arthritis symptoms or in a prophylactic setting.

-

Arthritis Scoring: Visually score the paws for signs of arthritis (redness, swelling) several times a week. A common scoring system is 0-4 per paw, for a maximum score of 16 per mouse.

-

Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Conclusion

This compound is a promising therapeutic candidate with a mechanism of action that is highly relevant to a variety of pathological conditions. While detailed pharmacokinetic data for this compound remains limited in the public domain, the information available for surrogate molecules and the established experimental protocols outlined in this guide provide a solid foundation for its continued preclinical development. The provided diagrams and methodologies are intended to support researchers in designing robust experiments to further elucidate the pharmacokinetic and pharmacodynamic properties of this and other c-Fms inhibitors.

References

The Biological Functions of c-Fms Inhibition by c-Fms-IN-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract